(E)-2-Undecenal chemical properties and structure
(E)-2-Undecenal chemical properties and structure
Abstract
(E)-2-Undecenal is a long-chain, α,β-unsaturated aldehyde that is a significant component in the flavor and fragrance industries and occurs naturally in a variety of plants and foods.[1][2][3] Its distinct chemical structure, featuring a trans-configured double bond conjugated to an aldehyde carbonyl group, imparts characteristic reactivity and a unique sensory profile described as citrus, fatty, and fresh.[2][4] This guide provides a comprehensive overview of the chemical and physical properties of (E)-2-Undecenal, its structural characterization through modern spectroscopic techniques, common synthetic pathways, and its principal applications. The content herein is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and chemical synthesis.
Chemical Identity and Structure
(E)-2-Undecenal is an organic compound classified as a medium-chain fatty aldehyde.[2] The molecule consists of an eleven-carbon aliphatic chain with two key functional groups that dictate its chemical behavior: a terminal aldehyde group (-CHO) and a carbon-carbon double bond between the C2 and C3 positions.[1] The "(E)" stereochemical descriptor, equivalent to the "trans" nomenclature, specifies that the higher-priority substituents on the double-bonded carbons are on opposite sides, resulting in a linear and more stable isomeric form compared to its (Z)- or cis-counterpart.
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IUPAC Name: (E)-undec-2-enal[1]
The conjugation of the C=C double bond with the C=O of the aldehyde group creates an electron-delocalized system. This arrangement is fundamental to its reactivity, influencing electrophilic and nucleophilic additions, and its spectroscopic signature.
Physicochemical Properties
(E)-2-Undecenal is typically a colorless to pale yellow liquid with a powerful and diffusive odor.[4][8] It is largely nonpolar, leading to its insolubility in water but good solubility in organic solvents and oils.[3][4] The key physical constants are summarized below for rapid reference.
| Property | Value | Source(s) |
| Appearance | Pale yellow clear liquid | [8] |
| Odor Profile | Fruity, citrus, waxy, orange peel | [4][7][8] |
| Boiling Point | 115 °C @ 10 mmHg | [1][7][8] |
| Density | 0.837 - 0.849 g/mL @ 25 °C | [7][8] |
| Refractive Index | 1.452 - 1.459 @ 20 °C | [7][8] |
| Flash Point | ~104 - 113 °C | [8] |
| Water Solubility | Insoluble | [3][4] |
| XLogP3-AA | 4.2 | [1][3] |
Spectroscopic Profile and Structural Elucidation
The unique structural features of (E)-2-Undecenal give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is highly informative. The aldehyde proton (H1) characteristically appears far downfield (~9.5 ppm) as a doublet due to coupling with the adjacent vinyl proton (H2). The vinyl protons (H2 and H3) form a complex multiplet system in the olefinic region (~6.0-7.0 ppm). The large coupling constant (J-value) between H2 and H3 (>15 Hz) is diagnostic of the (E) or trans configuration. The allylic protons on C4 appear as a multiplet around 2.2 ppm, deshielded by the adjacent double bond. The remaining aliphatic protons of the octyl chain form a series of overlapping multiplets between ~1.2-1.4 ppm, culminating in a terminal methyl group triplet around 0.9 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band appears around 1680-1705 cm⁻¹. The frequency is lower than that of a saturated aldehyde due to conjugation with the C=C bond, which weakens the carbonyl double bond.
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C=C Stretch (Alkene): A medium-intensity band is observed around 1620-1640 cm⁻¹.
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=C-H Bending (trans-Alkene): A characteristic strong out-of-plane bending vibration appears around 970 cm⁻¹, providing unambiguous confirmation of the (E)-stereochemistry.
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C-H Stretch (Aldehyde): Two weak bands are typically visible around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H bond of the aldehyde group.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 168.[5] The fragmentation pattern is characteristic of a long-chain aldehyde, with significant peaks resulting from McLafferty rearrangement and alpha/beta cleavages along the aliphatic chain. Common fragments include losses of water, ethylene, and larger alkyl radicals.
Synthesis and Reactivity
Common Synthetic Methodologies
Industrially, (E)-2-Undecenal is often synthesized via a base-catalyzed aldol condensation between nonanal (a nine-carbon aldehyde) and acetaldehyde. This reaction is a cornerstone of C-C bond formation in organic chemistry.
Causality in Synthesis: The choice of nonanal and acetaldehyde is dictated by the target structure: nonanal provides the C9 backbone (C3 to C11), and acetaldehyde provides the C2-aldehyde framework. A base catalyst (e.g., NaOH) is used to deprotonate the alpha-carbon of acetaldehyde, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of nonanal. The subsequent dehydration of the aldol adduct is typically facile due to the formation of the stable conjugated system, yielding the final α,β-unsaturated aldehyde.
Experimental Protocol: Aldol Condensation Synthesis
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Reaction Setup: A solution of nonanal in a suitable solvent (e.g., ethanol) is chilled in an ice bath in a three-neck flask equipped with a mechanical stirrer and a dropping funnel.
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Base and Enolate Formation: A dilute aqueous solution of sodium hydroxide is slowly added to acetaldehyde at low temperature to generate the enolate in situ.
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Condensation: The enolate solution is added dropwise to the chilled nonanal solution with vigorous stirring. The temperature is maintained below 10 °C to control the reaction rate and minimize side reactions.
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Dehydration & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature to drive the dehydration of the intermediate aldol. The reaction is then quenched by neutralization with a dilute acid (e.g., HCl).
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Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield pure (E)-2-Undecenal. The boiling point of 115 °C at 10 mm Hg is a key parameter for collection.[1][8]
Caption: Aldol condensation pathway for (E)-2-Undecenal synthesis.
Applications and Biological Relevance
Flavor and Fragrance Industry
(E)-2-Undecenal is a widely used flavor and fragrance agent.[1][8][9] Its powerful, diffusive aroma with notes of citrus peel (orange and grapefruit), fruit, and wax makes it a valuable component in fine fragrances, soaps, and detergents.[4][8][10] In the flavor industry, it is employed to enhance citrus, buttery, and even savory meat nuances in a variety of consumer products.[3]
Natural Occurrence and Biological Activity
This aldehyde occurs naturally in various plants and foods, including cilantro, citrus peels, and certain fruits.[1][2][3] Its presence contributes to the characteristic aroma of these natural products. Some studies have indicated that (E)-2-Undecenal and similar long-chain aldehydes possess antimicrobial and nematicidal properties, suggesting potential applications in the development of natural preservatives or agrochemicals.[11][12]
Safety and Handling
From a regulatory standpoint, (E)-2-Undecenal is classified as a skin and eye irritant and may cause allergic skin reactions.[1][13][14]
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GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
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Precautionary Measures: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][14] All handling should be performed in a well-ventilated area or a chemical fume hood.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-undecenal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[9]
Conclusion
(E)-2-Undecenal is a chemically significant α,β-unsaturated aldehyde with a well-defined structure-property relationship. Its conjugated system dictates its chemical reactivity and provides a clear spectroscopic fingerprint for unambiguous identification. Through established synthetic protocols like the aldol condensation, it is produced for widespread use in consumer goods, where its unique sensory profile adds significant value. A thorough understanding of its physicochemical properties, synthesis, and safety is paramount for its effective and responsible application in research and industry.
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